6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-oxo-N-(pyridin-3-ylmethyl)-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-10-4-9(14-7-15-10)11(17)13-6-8-2-1-3-12-5-8/h1-5,7H,6H2,(H,13,17)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDAQLKWLAABRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with pyridin-3-ylmethylamine. One common method involves the condensation of 6-hydroxy-4-pyrimidinecarboxylic acid with pyridin-3-ylmethylamine under dehydrating conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the hydroxy group.
Major Products
Oxidation: Formation of 6-oxo-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide.
Reduction: Formation of 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways.
Case Study: In Vitro Cytotoxicity
In a study involving A549 lung cancer cells, the compound demonstrated an IC50 value of 12.5 µM, indicating potent cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been reported to inhibit COX-2 activity, which is crucial in mediating inflammatory responses.
Table 2: COX-2 Inhibition Results
| Compound | IC50 (µM) |
|---|---|
| 6-Hydroxy Compound | 0.04 ± 0.09 |
| Celecoxib (Standard) | 0.04 ± 0.01 |
Cell Cycle Regulation
Similar compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .
Enzyme Inhibition
The compound's ability to inhibit COX enzymes suggests a mechanism where it reduces pro-inflammatory cytokines, thereby alleviating inflammation .
Industrial Applications
Beyond biological applications, this compound serves as a building block for synthesizing more complex heterocyclic compounds in chemical industries. Its unique structure allows for modifications that can lead to new materials with desirable properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of the pyridine substituent (e.g., 3-ylmethyl vs. 4-methylpyridin-2-yl) significantly impacts electronic properties and steric interactions, which may influence binding to biological targets .
- Functional Groups : The replacement of the carboxylic acid group in 2-chloro-6-methylpyrimidine-4-carboxylic acid with a carboxamide moiety improves solubility and bioavailability, a critical factor in drug design .
Research Tools and Databases for Further Analysis
- Cambridge Structural Database (CSD) : Contains over 250,000 small-molecule crystal structures, enabling comparative analysis of bond lengths, angles, and packing patterns for pyrimidine carboxamides .
- Mercury Software : Facilitates visualization of intermolecular interactions and packing similarities between related compounds, which could aid in optimizing the crystal structure of this compound .
Biological Activity
6-Hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its roles as an enzyme inhibitor and receptor ligand, with applications in treating various diseases, including cancer and inflammatory conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been suggested that similar compounds can inhibit cyclin-dependent kinase 2 (cdk2), affecting the cell cycle transition from G1 to S phase, which could lead to cell cycle arrest and apoptosis in cancer cells.
Biological Activity Overview
The following table summarizes key findings regarding the biological activities associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related derivatives:
- Anticancer Activity : In vitro studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to it have shown IC50 values in the low micromolar range against HepG2 and COLO-205 cells, indicating strong anticancer potential .
- Mechanistic Studies : Research has demonstrated that the compound may exert its effects by modulating key signaling pathways involved in cell proliferation and survival. The inhibition of cdk2 has been linked to decreased cell viability in cancer models, suggesting a mechanism by which this compound could be effective as an anticancer agent .
- Comparative Studies : When compared to other pyrimidine derivatives, this compound shows unique properties due to its hydroxy and pyridinyl groups. These modifications enhance its reactivity and interactions with biological targets, potentially leading to improved therapeutic outcomes compared to structurally similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : Begin with a pyrimidine-4-carboxylic acid precursor, coupling it with 3-(aminomethyl)pyridine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Monitor reaction progress using TLC or HPLC. Optimize temperature (40–60°C) and solvent polarity (DMF or DCM) to enhance yield. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Structural confirmation should employ -NMR, -NMR, and IR spectroscopy to verify hydroxyl, amide, and pyridine moieties .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodology : Use -NMR to identify the pyridin-3-ylmethyl proton signals (δ 4.5–5.0 ppm for -CH-NH) and hydroxyl proton (broad singlet at δ 10–12 ppm). -NMR should confirm the carbonyl (C=O, ~165 ppm) and pyrimidine ring carbons. IR spectroscopy detects O-H stretching (3200–3500 cm) and amide C=O (1680–1700 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodology : Screen for enzyme inhibition (e.g., kinases, phosphatases) using fluorescence-based assays with recombinant proteins. For antimicrobial activity, perform microdilution assays (MIC/MBC) against Gram-positive/negative bacteria. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .
Advanced Research Questions
Q. How can computational modeling assist in predicting the compound’s binding affinity to biological targets, and what validation strategies are recommended?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., EGFR, COX-2) using the compound’s 3D structure (optimized via DFT calculations). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (K). Compare results with mutagenesis studies to identify critical binding residues .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., conflicting IC values across studies)?
- Methodology : Replicate assays under standardized conditions (pH, temperature, buffer composition). Use orthogonal assays (e.g., SPR alongside enzymatic assays) to confirm target engagement. Analyze batch-to-batch compound purity via HPLC (>98%) to exclude impurities as confounding factors. Meta-analysis of published data can identify trends in structural analogs to contextualize discrepancies .
Q. How can the compound’s metabolic stability and pharmacokinetic (PK) properties be improved through structural modification?
- Methodology : Introduce electron-withdrawing groups (e.g., -CF) to the pyridine ring to enhance oxidative stability. Assess metabolic stability using liver microsome assays (human/rat) and identify major metabolites via LC-MS. For PK optimization, modify logP via alkyl chain adjustments (e.g., methyl/ethyl substitutions) to balance solubility and membrane permeability. Validate in vivo using rodent models with LC-MS/MS quantification of plasma concentrations .
Methodological Considerations
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Methodology : Transition from batch to flow chemistry for precise control of reaction parameters (residence time, temperature). Use supported reagents (e.g., polymer-bound carbodiimides) to simplify purification. Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring. Crystallization optimization (anti-solvent addition, seeding) ensures high-purity bulk material .
Q. Which advanced analytical techniques are critical for studying degradation products under stressed conditions?
- Methodology : Subject the compound to stress testing (heat, light, pH extremes) and analyze degradation products via UPLC-QTOF-MS. Use forced degradation studies to identify major pathways (hydrolysis, oxidation). Structural elucidation of degradants employs tandem MS/MS and NMR spectroscopy. Stability-indicating methods (e.g., HPLC-DAD) should resolve all degradation peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
